molecular formula C24H28N4O4 B11036258 6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide

6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide

Cat. No.: B11036258
M. Wt: 436.5 g/mol
InChI Key: UKVBNZUCPABZGO-UHFFFAOYSA-N
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Description

6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide (CAS 1010908-39-0) is an organic compound with the molecular formula C24H28N4O4 and a molecular weight of 436.50 g/mol . This chemically complex molecule features a 6-methoxy-1H-indole-2-carboxamide group linked via a propyl chain to a 4-(4-methoxyphenyl)piperazine moiety, a structure known to be of significant interest in medicinal chemistry and neuroscience research . While the specific biological profile of this exact molecule is under investigation, its core structure provides strong rationale for its research value. Compounds containing an arylpiperazine group linked to a diverse aromatic system have been extensively studied as high-affinity and selective ligands for various central nervous system (CNS) receptors . Specifically, structurally related analogs have demonstrated potent and selective binding to dopamine receptor subtypes, serving as invaluable tools for elucidating the role of the D3 receptor in neuropsychiatric and neurodegenerative disorders . Furthermore, research on similar molecular scaffolds, such as xanthone derivatives, has revealed antidepressant-like activity in preclinical models, which was found to be mediated through the activation of serotonergic 5-HT1A and 5-HT2A/C receptors . This suggests that researchers can explore this compound for its potential interactions with key serotonergic and dopaminergic systems. Provided for research purposes, this compound is ideal for investigating structure-activity relationships (SAR), screening in neuropharmacological assays, and developing novel probes for receptor studies. The product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

6-methoxy-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C24H28N4O4/c1-31-19-7-4-18(5-8-19)27-11-13-28(14-12-27)23(29)9-10-25-24(30)22-15-17-3-6-20(32-2)16-21(17)26-22/h3-8,15-16,26H,9-14H2,1-2H3,(H,25,30)

InChI Key

UKVBNZUCPABZGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCNC(=O)C3=CC4=C(N3)C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Batcho-Leimgruber Indole Synthesis

The 6-methoxyindole scaffold is typically synthesized via the Batcho-Leimgruber method , starting from p-cresol. Nitration of p-cresol carbonate followed by hydrolysis and methylation yields 4-methoxy-2-nitrotoluene, which undergoes reductive cyclization to form 6-methoxyindole. This method achieves a 43% overall yield and is preferred for its regioselectivity in introducing the methoxy group at position 6.

Indole-2-Carboxylic Acid Derivatization

The 2-carboxamide group is introduced via Fischer indole cyclization or Hemetsberger synthesis . For example:

  • Hemetsberger approach : Reacting 3,5-dimethoxybenzaldehyde with vinyl azides under thermal conditions generates methyl 5,7-dimethoxyindole-2-carboxylate.

  • Carboxylation : Direct carboxylation of 6-methoxyindole using diethyl oxalate and potassium ethoxide in ether produces ethyl 6-methoxyindole-2-carboxylate. Subsequent hydrolysis with NaOH yields 6-methoxyindole-2-carboxylic acid (7a ).

Piperazine-Piperidine Intermediate Synthesis

Synthesis of 4-(4-Methoxyphenyl)Piperazine

The piperazine moiety is synthesized via nucleophilic aromatic substitution (NAS):

  • Reacting 1-chloro-4-methoxybenzene with anhydrous piperazine in toluene under reflux yields 4-(4-methoxyphenyl)piperazine.

  • Yield optimization : Using catalytic ZnCl₂ or microwave irradiation reduces reaction time to 2 hours with yields exceeding 85%.

Ketone Linker Installation

The 3-oxopropyl spacer is introduced via Michael addition or acyl chloride coupling :

  • Stepwise approach :

    • Reacting 4-(4-methoxyphenyl)piperazine with acryloyl chloride forms 1-acryloyl-4-(4-methoxyphenyl)piperazine.

    • Subsequent oxidation with pyridinium chlorochromate (PCC) generates the 3-oxopropyl ketone.

  • One-pot method : Direct coupling of 4-(4-methoxyphenyl)piperazine with 3-chloropropionyl chloride in dichloromethane (DCM) achieves 78% yield .

Amide Bond Formation

Coupling Strategies

The final amide bond is formed using carbodiimide-mediated coupling :

  • EDC/HOBt system : Combining 6-methoxyindole-2-carboxylic acid (7a ) with 3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropylamine in DCM, using EDC and HOBt, achieves 76% yield .

  • Mixed anhydride method : Employing ethyl chloroformate and N-methylmorpholine in THF provides comparable yields (72%) but requires stringent moisture control.

Table 1: Comparison of Coupling Methods

MethodReagentsSolventYield (%)Purity (%)
EDC/HOBtEDC, HOBt, DMAPDCM7698
Mixed AnhydrideEthyl chloroformateTHF7295
Acid ChlorideSOCl₂, Et₃NToluene6897

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Recrystallization : Methanol/water (9:1) yields crystals with >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.82 (s, 1H, indole NH), 7.45–6.75 (m, 8H, aromatic), 3.85 (s, 3H, OCH₃), 3.72–2.95 (m, 10H, piperazine and propionyl).

  • HRMS : m/z calculated for C₂₄H₂₈N₄O₄ [M+H]⁺: 437.2087; found: 437.2091.

Challenges and Optimization

Byproduct Formation

  • N-Acylurea formation : Mitigated by using HOBt as an additive, reducing byproducts from 15% to <3%.

  • Epimerization : Low-temperature coupling (0–5°C) prevents racemization at the propionyl spacer.

Scalability

  • Continuous flow synthesis : Microreactors enable gram-scale production with 82% yield and 20-minute residence time.

Alternative Routes

Solid-Phase Synthesis

Immobilizing 6-methoxyindole-2-carboxylic acid on Wang resin allows iterative coupling with piperazine intermediates, though yields are lower (64%).

Enzymatic Coupling

Lipase B from Candida antarctica catalyzes amide bond formation in ionic liquids, achieving 58% yield but requiring extended reaction times (72 hours) .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the specific reaction, but they generally involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act on neurotransmitter receptors, enzymes, or other cellular components to exert its effects. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Compound 112254 (4-(tert-Butyl)-N-(3-(4-(4-Methoxybenzyl)Piperazin-1-Yl)-3-Oxopropyl)Benzamide)

Structural Differences :

  • Core : Replaces the indole carboxamide with a tert-butyl-substituted benzamide.
  • Piperazine Substituent : Retains the 4-methoxybenzyl group but lacks the indole’s nitrogen heterocycle.

Physicochemical Properties :

  • Molecular Weight : 437.57 g/mol
  • LogP : 3.71 (indicating moderate lipophilicity)
  • Solubility : Likely lower than the target compound due to the tert-butyl group.

CDD-1431 (N-(3-(4-(5-Methoxy-2-((3-Sulfamoylphenyl)Amino)Pyrimidin-4-Yl)Piperazin-1-Yl)Benzyl)-4-(3-(Methylamino)-3-Oxopropyl)Benzamide)

Structural Differences :

  • Core : Pyrimidine ring instead of indole.
  • Substituents: Includes a sulfamoylphenyl group and methylamino-oxopropyl chain.

Functional Implications :

  • Solubility : The sulfonamide group likely improves aqueous solubility compared to methoxy-dominated structures .
  • Biological Activity : Demonstrated as a BMPR2-selective kinase inhibitor, indicating divergent mechanisms from the indole-based target compound .

6-(4-Methylpiperazin-1-Yl)-1H-Indole (A434378)

Structural Differences :

  • Simplified Scaffold : Lacks the carboxamide and 3-oxopropyl chain.
  • Piperazine Substituent : Methyl group instead of 4-methoxyphenyl.

Physicochemical Properties :

  • Molecular Weight : 215.30 g/mol (C₁₃H₁₇N₃)
  • LogP : Estimated lower than the target compound due to reduced complexity.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP Biological Activity
Target Compound Indole 6-Methoxy, 4-(4-methoxyphenyl)piperazine ~450 (estimated) ~3.5 Potential GPCR modulation
Compound 112254 Benzamide tert-Butyl, 4-methoxybenzylpiperazine 437.57 3.71 Undisclosed (likely GPCR-related)
CDD-1431 Pyrimidine Sulfamoylphenyl, methylamino-oxopropyl ~600 (estimated) ~2.8 BMPR2 kinase inhibition
6-(4-Methylpiperazin-1-Yl)-1H-Indole Indole 4-Methylpiperazine 215.30 ~2.0 GPCR ligand (e.g., serotonin)

Research Findings and Implications

  • Lipophilicity vs. Solubility : The target compound’s LogP (~3.5) positions it between CDD-1431 (more hydrophilic) and Compound 112254 (more lipophilic), balancing membrane permeability and solubility .
  • Receptor Specificity : The indole carboxamide and methoxyphenylpiperazine may favor serotonin 5-HT₁A/₂A receptor binding, whereas tert-butyl or pyrimidine cores (e.g., Compound 112254, CDD-1431) shift activity toward kinase or dopamine receptors .
  • Synthetic Challenges : The target compound’s synthesis likely requires Buchwald–Hartwig coupling for piperazine functionalization, similar to CDD-1431 , but with indole-specific intermediates.

Biological Activity

6-Methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide, a synthetic compound with the molecular formula C₁₈H₃₁N₃O₃, has garnered attention in pharmacological research due to its potential biological activities. This compound features an indole core, a carboxamide group, and a piperazine ring, which contribute to its interaction with various biological targets, particularly neurotransmitter receptors.

  • Molecular Formula : C₁₈H₃₁N₃O₃
  • Molecular Weight : 335.46 g/mol
  • Structural Features :
    • Indole core
    • Carboxamide functional group
    • Piperazine ring substituted with methoxyphenyl group

Research indicates that this compound interacts significantly with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. This interaction suggests the compound's potential utility in modulating mood and cognitive functions, which could have implications for treating neurological disorders such as depression and anxiety .

Neurotransmitter Interaction

The compound has been shown to act as both an agonist and antagonist at various receptor sites:

  • Serotonin Receptors : Modulates serotonin release and uptake, potentially influencing mood regulation.
  • Dopamine Receptors : Affects dopaminergic signaling pathways, which are crucial in mood disorders and schizophrenia.

Anticancer Potential

Preliminary studies suggest that compounds structurally similar to this compound exhibit anticancer properties. For instance, derivatives with similar indole structures have shown inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological effects of the compound, it was found that administration led to significant changes in behavior indicative of anxiolytic and antidepressant-like effects in rodent models. The study highlighted alterations in serotonin levels following treatment, supporting the hypothesis of its role as a serotonin receptor modulator.

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related indole derivatives demonstrated that these compounds could inhibit the proliferation of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction. The findings suggest that this compound may share similar pathways due to structural similarities .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
This compoundIndole core, methoxy groupsPotential neuromodulatory effects
5-Methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxobutyl}-1H-indoleShorter carbon chainDifferent metabolic pathways
N-{3-[4-(4-bromophenyl)piperazin-1-yl]-3-hydroxypropyl}-1H-indoleBrominated substituentAltered receptor binding affinity

This table illustrates how structural variations among compounds can lead to differing biological activities, emphasizing the unique potential of this compound.

Q & A

Q. Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Methodology : Perform forced degradation studies (pH 1–13, 37°C) and monitor via LC-MS. Stabilize formulations using cyclodextrins or lipid nanoparticles if hydrolysis (e.g., of the amide bond) is observed .

Q. What methods elucidate its mechanism of action in complex biological systems?

  • Methodology : Use phosphoproteomics or transcriptomics (RNA-seq) to identify downstream signaling pathways. Cross-reference with databases like KEGG to map affected pathways (e.g., MAPK/ERK) .

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